UNC0321, also known as the trifluoroacetate salt of a potent inhibitor of the protein lysine methyltransferase G9a, represents a significant advancement in the field of epigenetic regulation. G9a is implicated in various biological processes, including gene silencing and the regulation of chromatin structure through the methylation of histone proteins. The compound has garnered attention for its potential therapeutic applications in cancer and other diseases associated with dysregulated methylation.
UNC0321 was developed through a combination of structure-based drug design and high-throughput screening methods. It belongs to the class of small molecule inhibitors targeting histone lysine methyltransferases, specifically focusing on G9a and its homolog, G9a-like protein (GLP). This compound has been characterized as having a high degree of specificity and potency against G9a, making it a valuable tool for studying the enzyme's role in cellular processes.
The synthesis of UNC0321 involves several key steps that optimize its potency and selectivity. The initial synthetic route includes:
The detailed synthetic pathway can be referenced in studies that describe the preparation of similar compounds targeting G9a .
The molecular structure of UNC0321 features a core quinazoline scaffold, which is essential for its activity against G9a. Key structural components include:
Crystallographic studies have provided insights into its three-dimensional conformation, revealing how UNC0321 interacts with the target enzyme .
UNC0321 undergoes specific chemical reactions that are crucial for its mechanism of action:
These reactions highlight the compound's role in modulating enzymatic activity, which is critical for its therapeutic potential .
The mechanism by which UNC0321 exerts its effects involves several stages:
Data from various studies indicate that UNC0321 can significantly reduce tumor growth in preclinical models by restoring normal gene expression patterns .
UNC0321 exhibits several notable physical and chemical properties:
These properties are essential for its application in research settings focused on epigenetic modifications.
UNC0321 has several significant applications in scientific research:
UNC0321 (trifluoroacetate salt) is a potent and selective small-molecule inhibitor targeting epigenetic enzymes. Its chemical identity is defined as 7-[2-[2-(dimethylamino)ethoxy]ethoxy]-2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)-6-methoxy-N-(1-methyl-4-piperidinyl)-4-quinazolinamine, tri(2,2,2-trifluoroacetate) salt. The molecular formula is C₂₇H₄₅N₇O₃·3(CF₃COOH), with a molecular weight of 857.8 Da. The parent compound (without trifluoroacetate) has a molecular weight of 515.69 Da and an elemental composition of C (62.88%), H (8.80%), N (19.01%), and O (9.31%) [3] [4] [9]. The trifluoroacetate salt form enhances solubility in organic solvents like dimethyl sulfoxide (DMSO) but renders it insoluble in water. Key identifiers include:
Table 1: Chemical Identifiers of UNC0321
Property | Value |
---|---|
CAS Number (free base) | 1238673-32-9 |
CAS Number (TFA salt) | 1934302-25-6 |
IUPAC Name | 7-(2-(2-(Dimethylamino)ethoxy)ethoxy)-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine |
Synonyms | UNC-0321, UNC 0321, CHEMBL1214066 |
Purity | ≥95% (TFA salt) [3] [9] |
UNC0321 emerged during a transformative period in epigenetic drug discovery, driven by efforts to target "writer" enzymes like lysine methyltransferases. Early epigenetic drugs (e.g., DNA methyltransferase inhibitors 5-azacytidine and decitabine) were discovered serendipitously in the 1960s–1980s and later linked to epigenetic mechanisms [1] [5]. By the 2000s, rational drug design focused on histone-modifying enzymes. The first-generation G9a inhibitor BIX-01294 (discovered via high-throughput screening in 2007) exhibited submicromolar activity (IC₅₀ = 1.7 μM) but poor cellular permeability [7]. Optimization of the quinazoline scaffold led to UNC0224 (IC₅₀ = 15 nM) and finally UNC0321 (IC₅₀ = 6 nM; Kᵢ = 63 pM), which achieved ~100-fold greater potency than BIX-01294 through strategic addition of a lysine-mimicking side chain [4] [7]. This progression exemplifies the shift from phenotypic screening to target-focused design in epigenetics:
Table 2: Evolution of G9a Inhibitors
Compound | IC₅₀ (G9a) | Key Advance | Selectivity |
---|---|---|---|
BIX-01294 | 1.7 μM | First quinazoline-based G9a inhibitor | Limited (>10-fold over GLP) |
UNC0224 | 15 nM | Added basic side chain for lysine mimicry | >1,000-fold over SET7/9 |
UNC0321 | 6 nM | Optimized side chain for picomolar binding | >40,000-fold over SET7/9, SET8, PRMT3 [4] [9] |
UNC0321 selectively inhibits G9a (EHMT2) and its paralog GLP (EHMT1), which catalyze mono- and dimethylation of histone H3 lysine 9 (H3K9me1/me2). This mark is associated with transcriptional repression of tumor-suppressor genes (e.g., p53) and is overexpressed in cancers like leukaemia, prostate, and lung carcinomas [2] [7]. Mechanistically, UNC0321 competes with the histone peptide substrate by:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2